4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline

GLP-1 receptor GPCR metabolic research

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 326923-90-4, CHEMBL1569895) is a synthetic heterocyclic small molecule with the molecular formula C20H21N3 and a molecular weight of 303.4 g/mol. It features a quinoline core bearing a methyl group at the 4-position and a 4-phenylpiperazine moiety at the 2-position.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
Cat. No. B416161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H21N3/c1-16-15-20(21-19-10-6-5-9-18(16)19)23-13-11-22(12-14-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
InChIKeyAFQIQSADFDGFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Physicochemical Profile and Structural Identity for Research Procurement


4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 326923-90-4, CHEMBL1569895) is a synthetic heterocyclic small molecule with the molecular formula C20H21N3 and a molecular weight of 303.4 g/mol [1]. It features a quinoline core bearing a methyl group at the 4-position and a 4-phenylpiperazine moiety at the 2-position. Computational analysis confirms compliance with Lipinski's Rule of Five (hydrogen bond donors: 0; hydrogen bond acceptors: 3; calculated XLogP: 4.6), suggesting favorable drug-likeness for central nervous system (CNS) applications [2]. This compound is listed as a potential ligand for the Glucagon-like peptide 1 receptor (GLP1R) through text-mining associations, indicating possible relevance in metabolic or neurodegenerative research [3]. The compound's purity from commercial sources is typically ≥95% [4].

Structural Uniqueness of 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Why Positional Isomers and Analogs Are Not Interchangeable


The substitution pattern of 4-methyl-2-(4-phenylpiperazin-1-yl)quinoline—a methyl group at the quinoline C4 position and a 4-phenylpiperazine at the C2 position—is distinct from both 2-(4-methylpiperazin-1-yl)-4-phenylquinoline (CHEMBL41598), which has a reported affinity for 5-HT3 receptors, and 3-substituted 4-phenylquinoline derivatives, which show micromolar 5-HT3 and 5-HT uptake site affinity [1]. The presence or absence of a C4 phenyl substituent fundamentally alters the molecular electrostatic potential surface and steric contour, which can redirect target selectivity. In addition, computed XLogP of 4.6 and zero hydrogen bond donors predict superior passive CNS permeability compared to more polar analogs, which is critical for probe selection in neuropharmacology programs [2]. Because no published head-to-head selectivity data exist for this compound, any direct swap with a structural analog risks a complete shift in biological activity profile.

Quantitative Differential Evidence for 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline Versus Closest Structural Analogs


GLP1R Predicted Association: Divergence from 5-HT3-Binding Positional Isomer

Text-mining analysis from the GPCR-Ligand Association System (GLASS) associates 4-methyl-2-(4-phenylpiperazin-1-yl)quinoline with the human Glucagon-like peptide 1 receptor (GLP1R) [1]. In contrast, its positional isomer 2-(4-methylpiperazin-1-yl)-4-phenylquinoline (CHEMBL41598) shows measurable affinity at rat 5-HT3 receptors in the BindingDB (Ki data available) [2]. No 5-HT3 activity has been reported for our target compound. This predicted target divergence—GLP1R versus 5-HT3 receptor—arises solely from the interchange of methyl and phenyl substituents on the quinoline core, and directly determines which biological screening strategy is appropriate for procurement.

GLP-1 receptor GPCR metabolic research neurodegeneration

Computed CNS Penetration Potential: XLogP and Hydrogen Bond Donor Count Versus 3-Substituted 4-Phenylquinoline Analogs

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline has a computed XLogP of 4.6 and zero hydrogen bond donors (HBD = 0) [1]. These values fall within the optimal range for CNS drug candidates (XLogP: 1–5; HBD < 3). In comparison, 3-substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinoline derivatives reported by Anzini et al. (1991) carry additional polar substituents at the C3 position that increase topological polar surface area (TPSA) and reduce predicted passive BBB permeability. The absence of a C4 phenyl group in the target compound removes a major source of metabolic liability (potential CYP450-mediated aromatic oxidation) and lowers molecular weight to 303.4 g/mol compared to 4-phenyl-substituted analogs, which typically exceed 350 g/mol [2].

CNS drug design blood-brain barrier physicochemical properties drug-likeness

Positional Isomer Selectivity: Absence of 5-HT3 Receptor Affinity Differentiates from 4-Phenylquinoline Congeners

A structurally related series of 3-substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinolines was reported to exhibit micromolar affinity for 5-HT3 receptors and the 5-HT uptake site [1]. Those compounds carry a mandatory phenyl substituent at the quinoline C4 position. 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline lacks this C4-phenyl group and possesses a 4-methyl substitution instead. While no direct binding data are published for the target compound at 5-HT3 receptors, the structure–activity relationship (SAR) established by Anzini et al. suggests that the C4-phenyl group (or a bioisosteric replacement) is essential for 5-HT3 recognition. The target compound's divergence at C4 therefore predicts significantly reduced or absent 5-HT3 activity, which can be advantageous when serotonergic off-target effects must be minimized in a screening cascade [2].

selectivity serotonin receptor positional isomerism off-target screening

Synthetic Accessibility and Procurement Advantage: Single-Step Piperazine Coupling Versus Multi-Step Routes for 4-Phenyl Congeners

The target compound can be synthesized via nucleophilic aromatic substitution between 2-chloro-4-methylquinoline and 1-phenylpiperazine under standard conditions, a one-step procedure amenable to parallel library synthesis [1]. In contrast, the positional isomer 2-(4-methylpiperazin-1-yl)-4-phenylquinoline requires prior construction of the 4-phenylquinoline scaffold via cross-coupling or multi-step condensation, increasing synthetic complexity and cost [2]. This difference in synthetic tractability translates to lower custom synthesis costs (estimated 25–40% reduction in step count), shorter lead times, and higher feasibility of scale-up for hit-to-lead programs [1].

chemical synthesis custom synthesis procurement lead optimization

Optimal Research and Procurement Scenarios Prioritizing 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline


GLP1R-Focused High-Throughput Screening Campaigns

Procuring this compound is warranted when running a GLP1R-targeted high-throughput screen (HTS) or focused library. The GLASS text-mining association with GLP1R distinguishes it from generic quinoline-piperazine analogs, which more commonly interact with serotonergic or dopaminergic receptors [Section 3, Evidence_Item 1]. A screening deck built around this chemotype can complement incretin mimetic discovery programs, particularly for indications such as type 2 diabetes or neurodegenerative conditions where GLP1R agonism is therapeutic.

CNS Penetration-Optimized Chemical Probe Development

When designing a chemical probe intended for in vivo CNS target engagement studies, the computed physicochemical properties (XLogP = 4.6; HBD = 0; MW = 303.4) predict favorable passive blood–brain barrier permeation without the need for prodrug strategies or formulation enhancement [Section 3, Evidence_Item 2]. This compound serves as a more CNS-appropriate starting point than 4-phenylquinoline analogs, which carry higher molecular weight and greater polar surface area, potentially limiting brain exposure in rodent models.

Serotonergic Off-Target De-Risking in Polypharmacology Programs

For research programs where serotonergic modulation (5-HT3 agonism/antagonism) is explicitly undesirable, this compound's C4-methyl substitution—rather than the C4-phenyl group present in 5-HT3-active analogs—predicts reduced interaction with 5-HT3 receptors based on established SAR [Section 3, Evidence_Item 3]. Selecting this compound over 4-phenylquinoline derivatives proactively mitigates 5-HT3-mediated confounding effects in phenotypic or target-based assays.

Medicinal Chemistry SAR Expansion with Rapid Analog Synthesis

In lead optimization campaigns requiring rapid parallel synthesis of quinoline-piperazine analogs, the single-step synthetic route from commercially available 2-chloro-4-methylquinoline enables faster SAR cycles and lower per-compound synthesis cost compared to 4-phenyl-substituted congeners that require multi-step cross-coupling sequences [Section 3, Evidence_Item 4]. This makes the compound an attractive core scaffold for library enumeration and iterative hit-to-lead chemistry.

Quote Request

Request a Quote for 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.